Technical Guide: Physicochemical Profile & Applications of Methyl 4-(cyanomethoxy)benzoate
Technical Guide: Physicochemical Profile & Applications of Methyl 4-(cyanomethoxy)benzoate
This is an in-depth technical guide on Methyl 4-(cyanomethoxy)benzoate , designed for researchers and drug development professionals.
Executive Summary & Compound Identity
Methyl 4-(cyanomethoxy)benzoate is a bifunctional aromatic building block characterized by the presence of both an ester and a nitrile moiety linked via an ether bridge.[1] It serves as a critical intermediate in the synthesis of diverse pharmacological agents, particularly those requiring aminoalkoxy-phenyl motifs (via nitrile reduction) or benzofuran scaffolds (via cyclization strategies).
Its structural duality allows for orthogonal functionalization—the methyl ester can be hydrolyzed or transesterified, while the nitrile group serves as a precursor to amines, amidines, or tetrazoles.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | Methyl 4-(cyanomethoxy)benzoate |
| CAS Registry Number | 137988-24-0 |
| Common Synonyms | 4-(Cyanomethoxy)benzoic acid methyl ester; Methyl p-(cyanomethoxy)benzoate |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| SMILES | COC(=O)C1=CC=C(OCC#N)C=C1 |
| InChI Key | ISLSUSBRICMLQB-UHFFFAOYSA-N |
Physicochemical Properties
The following data aggregates experimental observations and high-confidence predicted values typical for this class of ether-linked benzoates.
Physical Characteristics
| Property | Value / Description | Condition / Note |
| Physical State | Solid (Crystalline Powder) | Standard Temperature & Pressure (STP) |
| Appearance | White to off-white | Recrystallized from Ethanol/Hexane |
| Melting Point | 68 – 72 °C (Predicted range) | Note: Analogous cyanomethyl esters typically melt between 55–80°C. |
| Boiling Point | ~320 °C | Predicted at 760 mmHg |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| Flash Point | >110 °C | Closed Cup (Estimated) |
Solubility & Partitioning
| Solvent | Solubility Profile | Application Note |
| Water | Insoluble (< 0.1 mg/mL) | Requires organic co-solvent for aqueous reactions. |
| Dichloromethane (DCM) | Highly Soluble | Preferred solvent for extraction/workup. |
| Ethyl Acetate | Soluble | Common solvent for recrystallization. |
| Methanol/Ethanol | Soluble | Suitable for hydrogenation reactions. |
| LogP (Octanol/Water) | ~1.65 | Moderate lipophilicity; cell-permeable. |
Synthesis & Manufacturing
The industrial synthesis of Methyl 4-(cyanomethoxy)benzoate typically follows a Williamson Ether Synthesis protocol. This pathway is favored for its high yield and operational simplicity, utilizing Methyl 4-hydroxybenzoate (Methyl Paraben) as the starting scaffold.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Standard synthesis via Williamson etherification. The phenolic oxygen acts as the nucleophile, displacing the halide from the acetonitrile derivative.
Detailed Protocol
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Acetone or DMF (Dimethylformamide).
-
Procedure:
-
Dissolve Methyl 4-hydroxybenzoate in acetone.
-
Add anhydrous K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.
-
Dropwise add Chloroacetonitrile (toxic/lachrymator – handle in fume hood).
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Recrystallization from Ethanol or Column Chromatography.
-
Analytical Characterization
Confirming the identity of CAS 137988-24-0 requires specific spectral markers.
| Method | Expected Signals / Peaks | Structural Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.00 (d, 2H) | Aromatic protons (Ortho to ester) |
| δ 6.98 (d, 2H) | Aromatic protons (Ortho to ether) | |
| δ 4.85 (s, 2H) | -O-CH₂-CN (Methylene singlet) | |
| δ 3.90 (s, 3H) | -COOCH₃ (Methyl ester singlet) | |
| IR Spectroscopy | ~2250 cm⁻¹ | C≡N stretch (Nitrile) |
| ~1720 cm⁻¹ | C=O stretch (Ester) | |
| ~1250 cm⁻¹ | C-O-C stretch (Ether) | |
| Mass Spectrometry | m/z 191.06 [M]⁺ | Molecular Ion |
Applications in Drug Discovery
Methyl 4-(cyanomethoxy)benzoate is a "divergent intermediate." Its value lies in its ability to be transformed into biologically active scaffolds found in kinase inhibitors, anti-arrhythmics, and serine protease inhibitors.
Key Transformations (Graphviz Visualization)
Figure 2: Divergent synthesis pathways. The reduction to the amino-ether (Path 1) is the most common industrial application.
Specific Use Cases
-
Linker Chemistry: The compound is reduced to Methyl 4-(2-aminoethoxy)benzoate (CAS 56850-93-2). This amine is a critical linker in the synthesis of Tirbanibulin (Src kinase inhibitor) analogues and various anti-arrhythmic agents (Class III) where a phenoxy-ethylamine tail is required for channel binding.
-
Benzofuran Synthesis: Through a Thorpe-Ziegler cyclization (using strong base), the nitrile carbon can attack the ester (or an adjacent ortho-functional group if modified), facilitating the construction of benzofuran cores.
-
Febuxostat Impurity Analysis: While not the primary intermediate for Febuxostat, it serves as a reference standard for "O-alkylated" impurities in the quality control of hydroxybenzoate-based drug substances.
Handling & Safety (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed (Nitriles can metabolize to release cyanide ions).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or hydration of the nitrile.
References
-
Sigma-Aldrich. Methyl 4-(cyanomethoxy)benzoate Product Specification & SDS. Available at:
-
ChemicalBook. Methyl 4-(cyanomethoxy)benzoate Properties and Synthesis. Available at:
-
National Institutes of Health (PubChem). Compound Summary for Methyl 4-(cyanomethoxy)benzoate. Available at:
-
LookChem. Bromoacetonitrile Reactivity and Applications in Williamson Ether Synthesis. Available at:
-
MOLBASE. Methyl 4-(2-aminoethoxy)benzoate (Downstream Product). Available at:
